molecular formula C15H17N2O+ B179068 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium CAS No. 198139-38-7

1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium

Cat. No.: B179068
CAS No.: 198139-38-7
M. Wt: 241.31 g/mol
InChI Key: JEFDYQRIBGMLPZ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium is a heterocyclic compound that features a fused imidazo-pyridine ring system with a methoxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium typically involves the reaction of 4-(trifluoromethyl)pyridine with 1-(chloromethyl)-4-methoxybenzene in acetonitrile. The reaction mixture is stirred at 80°C overnight, followed by cooling to room temperature and removal of the solvent under vacuum. The resulting solid is washed with ethyl acetate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo-pyridine ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or pyridine rings.

Scientific Research Applications

1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium is unique due to its specific combination of a methoxybenzyl group and a fused imidazo-pyridine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N2O/c1-18-14-7-5-13(6-8-14)12-17-11-10-16-9-3-2-4-15(16)17/h2-9H,10-12H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFDYQRIBGMLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC[N+]3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399994
Record name 1-(4-METHOXYBENZYL)-2,3-DIHYDRO-IMIDAZO[1,2-A]PYRIDIN-1-IUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198139-38-7
Record name 1-(4-METHOXYBENZYL)-2,3-DIHYDRO-IMIDAZO[1,2-A]PYRIDIN-1-IUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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